Quinolin-2-ylmagnesium bromide
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Overview
Description
Quinolin-2-ylmagnesium bromide is an organometallic compound with the molecular formula C₉H₆BrMgN. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is particularly useful in the formation of quinoline derivatives, which are important in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinolin-2-ylmagnesium bromide is typically prepared by reacting quinoline with magnesium in the presence of bromine. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the Grignard reagent from reacting with water. The general reaction is as follows:
C9H7N+Mg+Br2→C9H6BrMgN
Industrial Production Methods
In an industrial setting, the preparation of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes the use of high-purity starting materials, controlled addition of reagents, and efficient removal of by-products.
Chemical Reactions Analysis
Types of Reactions
Quinolin-2-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halogens in organic compounds.
Coupling Reactions: It participates in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous THF.
Substitution Reactions: Often carried out with alkyl halides under anhydrous conditions.
Coupling Reactions: Usually involve palladium catalysts and anhydrous solvents.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Quinoline Derivatives: Resulting from substitution reactions.
Biaryl Compounds: Produced through coupling reactions.
Scientific Research Applications
Quinolin-2-ylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of materials such as dyes, catalysts, and polymers.
Mechanism of Action
The mechanism by which quinolin-2-ylmagnesium bromide exerts its effects involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.
Methylmagnesium Bromide: A simpler Grignard reagent with a similar mechanism of action.
Ethylmagnesium Bromide: Used in similar nucleophilic addition and substitution reactions.
Uniqueness
Quinolin-2-ylmagnesium bromide is unique due to its ability to form quinoline derivatives, which are important in medicinal and industrial chemistry. Its structure allows for specific reactivity that is not observed with simpler Grignard reagents.
Properties
IUPAC Name |
magnesium;2H-quinolin-2-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-6H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLKTYZJSGOJMK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[C-]=N2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrMgN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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